![molecular formula C17H13BrN2O2S B2427346 N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide CAS No. 1226451-05-3](/img/structure/B2427346.png)
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide, also known as DAPH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential use in treating various diseases.
Applications De Recherche Scientifique
Central Nervous System (CNS) Acting Drugs
- Chemical groups like piperidines and carboxamides have been identified as potential lead molecules for synthesizing compounds with CNS activity. These functional groups are known to be involved in a wide range of CNS effects, including depression, euphoria, and convulsion (Saganuwan, 2017).
Antitubercular Activity
- Compounds structurally related to N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide have been evaluated for their anti-tubercular activity against various strains of M. tuberculosis. These compounds exhibited significant anti-TB activity and were non-cytotoxic, presenting a starting point for the rational design of new leads for anti-TB drugs (Asif, 2014).
Enzyme Inhibition for Diabetes Mellitus Treatment
- Piperidine derivatives are noted for their role in inhibiting DPP IV, a protein involved in the inactivation of incretin molecules. This inhibition is a validated target for treating type 2 diabetes mellitus, suggesting that compounds like N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide could have potential applications in diabetes treatment (Mendieta et al., 2011).
Chemokine Receptor Antagonists
- Piperidine derivatives, including compounds similar to N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide, have been studied as antagonists for the chemokine receptor CCR3. This receptor is implicated in allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. Antagonists for this receptor, which includes various chemical classes of piperidine derivatives, are believed to provide a valuable approach for treating these conditions (Willems & IJzerman, 2009).
Synthesis of N-heterocycles
- Chiral sulfinamides, including tert-butanesulfinamide, have been utilized in the stereoselective synthesis of amines and derivatives, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts. This methodology points towards potential applications in synthesizing N-heterocycles, a structural motif present in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Enzymatic Treatment of Organic Pollutants
- The enzymatic approach using oxidoreductive enzymes, along with redox mediators, has been shown to be effective in the degradation of various organic pollutants. This process, which involves enhancing the efficiency of degradation, suggests potential applications in environmental remediation and waste treatment (Husain & Husain, 2007).
Propriétés
IUPAC Name |
4-(2-bromo-4-methylphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-3-5-15(14(18)7-11)20-10-13(9-19)23(21,22)17-6-4-12(2)8-16(17)20/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQGJNIKWRHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=C(C=C(C=C3)C)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.